5-Hydroxy Propafenone Hydrochloride-d5 is a deuterated derivative of 5-Hydroxy Propafenone Hydrochloride, which is a known metabolite of the antiarrhythmic drug Propafenone. This compound is primarily utilized in scientific research and analytical chemistry as a stable isotope-labeled standard for various applications, including mass spectrometry and nuclear magnetic resonance spectroscopy. The incorporation of deuterium (D) enhances the compound's stability and provides unique advantages in tracking metabolic pathways.
5-Hydroxy Propafenone Hydrochloride-d5 is synthesized through the deuteration of its parent compound, 5-Hydroxy Propafenone Hydrochloride. The process typically involves chemical reactions that replace specific hydrogen atoms with deuterium atoms, often utilizing catalysts and controlled reaction conditions to ensure a high degree of isotopic purity.
This compound falls under the category of pharmaceutical intermediates and isotopically labeled compounds, specifically classified as a derivative of Propafenone, which is used in cardiology for managing arrhythmias.
The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves several key steps:
The synthetic route typically employs high-purity deuterium gas and specialized equipment to maintain reaction conditions. Quality control measures are crucial to ensure that the final product meets specifications for research applications.
The molecular formula for 5-Hydroxy Propafenone Hydrochloride-d5 is . The presence of deuterium alters the mass but not the fundamental structure compared to its non-deuterated counterpart.
5-Hydroxy Propafenone Hydrochloride-d5 can participate in various chemical reactions:
The mechanism of action for 5-Hydroxy Propafenone Hydrochloride-d5 closely resembles that of Propafenone. It primarily targets sodium channels in cardiac cells:
The pharmacokinetic profile is complex but expected to mirror that of its parent compound, contributing to its utility in managing arrhythmias by stabilizing cardiac activity.
5-Hydroxy Propafenone Hydrochloride-d5 has diverse applications across several scientific domains:
5-Hydroxy Propafenone Hydrochloride-d5 is a deuterated derivative of the active propafenone metabolite where five hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C₂₁H₂₃D₅ClNO₄, with a molecular weight of 398.94 g/mol [2] [6] [10]. The compound features a propiophenone backbone with a hydroxy substitution at the 5-position of the phenoxy ring and a secondary alcohol in the propanolamine side chain. The hydrochloride salt form enhances stability and solubility. The deuterium labeling occurs specifically on the propylamino group (-N-CH₂-CH₂-CD₃), as confirmed by the SMILES notation: OC₁=CC(C(CCC₂=CC=CC=C₂)=O)=C(OC([²H])([²H])C([²H])(O)C([²H])([²H])NCCC)C=C₁.[H]Cl [6] [9]. X-ray crystallography and NMR studies confirm retention of the parent compound's stereochemistry and spatial configuration despite deuterium substitution [1].
Table 1: Structural Properties of 5-Hydroxy Propafenone Hydrochloride-d5
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₃D₅ClNO₄ |
Molecular Weight | 398.94 g/mol |
Deuterium Positions | Propylamino group (-CD₂-CD₃) |
Parent Drug | Propafenone |
Salt Form | Hydrochloride |
SMILES Notation | OC₁=CC(C(CCC₂=CC=CC=C₂)=O)=C(OC([²H])([²H])C([²H])(O)C([²H])([²H])NCCC)C=C₁.[H]Cl |
The non-deuterated analog (5-Hydroxy Propafenone Hydrochloride, CAS 86384-10-3) shares identical pharmacological activity but differs in physical properties due to hydrogen-deuterium mass differences. Key comparisons include:
These differences enable precise discrimination in co-administration studies without pharmacological interference.
The synthesis employs late-stage deuteration via reductive dehalogenation of brominated precursors using deuterium gas (D₂) over palladium catalysts [4] [7]. Alternatively, deuterium exchange occurs by reacting propafenone intermediates with deuterated propylamine (¹CD₃CD₂CD₂NH₂) under acidic conditions, achieving regioselective incorporation at the propylamino tail [7]. The process ensures minimal scrambling and maximal isotopic purity (>95%). Post-synthetic purification involves preparative HPLC using C18 columns with trifluoroacetic acid/acetonitrile gradients, yielding >98% chemical purity. The hydrochloride salt forms via crystallization from ethanolic HCl, enhancing stability for long-term storage at -20°C [4] [8].
HPLC-UV and LC-MS/MS are primary analytical tools, with retention times monitored at 254 nm. The deuterated compound shows baseline separation from non-deuterated analogs in methods using C18 columns (e.g., Waters Symmetry® C18, 150 × 4.6 mm) with mobile phases of 0.1% formic acid and methanol [8] [10]. Spectroscopic characterization includes:
Table 2: Analytical Methods for Characterization
Technique | Key Parameters | Identification Markers |
---|---|---|
HPLC-UV | Column: C18 (150 mm); λ: 254 nm | tR: 8.2 min (vs. 8.5 min for non-d5) |
LC-MS/MS | ESI+; MRM: 399.95→116.05 | Fragments: 116.05 (propanolamine-d5) |
¹H NMR | Solvent: CD₃OD; 400 MHz | Absence of δ 0.89 (t) and δ 2.56 (t) |
Isotopic Purity | HRMS; Resolution: 30,000 | m/z 399.95 (95.2%), 398.95 (4.8%) |
5-Hydroxy Propafenone-d5 retains the class IC antiarrhythmic activity of its parent drug, blocking cardiac sodium channels with potency comparable to propafenone [5]. In vitro electrophysiological studies on guinea pig ventricular muscles demonstrate it reduces the maximal depolarization rate (Vmax) at concentrations >1 μM, confirming sodium channel blockade [5]. Unlike N-depropylpropafenone (another metabolite), it exhibits slow on-off kinetics from sodium channels, prolonging action potential duration. This metabolite contributes significantly to propafenone's efficacy in extensive metabolizers where CYP2D6 activity elevates its plasma concentrations [5].
The kinetic isotope effect (KIE) from deuterium substitution slows oxidative metabolism at the propylamino chain. In vitro microsomal studies show reduced formation of N-dealkylated metabolites, extending the metabolite's half-life [6]. This property makes 5-Hydroxy Propafenone-d5 invaluable as a stable isotope tracer in human pharmacokinetic studies, enabling precise quantification of metabolite exposure without cross-interference from endogenous propafenone [2] [10]. Research indicates a 2.3-fold increase in AUC (area under the curve) for the deuterated metabolite compared to non-deuterated forms when co-administered with propafenone, demonstrating altered pharmacokinetics [6].
Due to its near-identical chemical properties and distinct mass shift, 5-Hydroxy Propafenone-d5 serves as an ideal internal standard for LC-MS/MS quantification of propafenone and its metabolites in plasma [8] [10]. It corrects for extraction efficiency and matrix effects in complex biological samples. Validated methods achieve lower limits of quantification (LLOQ) of 0.5 ng/mL with precision (RSD <8%) [10]. This application is critical for therapeutic drug monitoring and bioequivalence studies, particularly given propafenone's narrow therapeutic index.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2